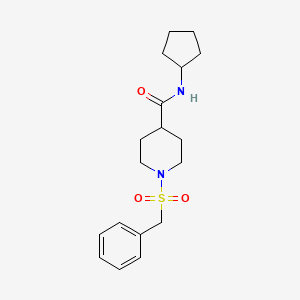![molecular formula C19H17N3O3S B4611846 ethyl 4-({[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B4611846.png)
ethyl 4-({[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}amino)benzoate
Descripción general
Descripción
Ethyl 4-({[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.09906259 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
In a study on the structural properties of related compounds, researchers discovered that the benzene and pyridine rings form distinct dihedral angles with the mean plane of the benzimidazole, highlighting the compound's complex molecular geometry. This structural complexity is further exemplified by the presence of intramolecular hydrogen bonds, contributing to the formation of layered crystal structures in the compound's solid-state form (Liu et al., 2012).
Hydrogen Bonding and Supramolecular Structures
Another research effort focused on substituted 4-pyrazolylbenzoates, compounds closely related to the chemical , revealed the significance of hydrogen bonding in creating supramolecular structures. These structures ranged from one-dimensional chains to three-dimensional frameworks, emphasizing the role of hydrogen bonds in determining the molecular and crystallographic properties of such compounds (Portilla et al., 2007).
Antileukemic Activity
Research into the antileukemic potential of ureidothiazole and ureidothiadiazole derivatives, closely related to the chemical , has shown promising results. These compounds were synthesized and evaluated for their efficacy against leukemia in animal models, with certain structural elements like the "isothioureido" and "isothiosemicarbazono" units being crucial for activity (Zee-Cheng & Cheng, 1979).
Selective Anion Precipitation
A unique application of related compounds involves the selective precipitation of anions from aqueous solutions. This capability is particularly relevant for the recovery and removal of specific oxyanions, demonstrating the compound's potential in environmental and analytical chemistry (Heininger & Meloan, 1992).
Synthesis of Poly-functionalized Tri-heterocyclic Derivatives
In the realm of organic synthesis, the compound's derivatives have been utilized in the creation of novel, poly-functionalized tri-heterocyclic derivatives. These derivatives exhibit a range of biological activities, showcasing the compound's versatility as a precursor in medicinal chemistry (Bhoi et al., 2016).
Propiedades
IUPAC Name |
ethyl 4-[(4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-19(24)13-6-8-15(9-7-13)22-17(23)16-12(2)21-18(26-16)14-5-4-10-20-11-14/h4-11H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFPCJXLVENMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[2-methyl-3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4611766.png)
![1-butyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4611769.png)


![5-[(4-bromo-2-chlorophenoxy)methyl]-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4611782.png)

![methyl 4-[(2,4-difluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4611800.png)

![3-[(2-chloro-6-nitrophenyl)thio]-N-5-quinolinylpropanamide](/img/structure/B4611806.png)
![4-[2-(benzoylamino)-3-(butylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4611826.png)

![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4611838.png)
![ethyl 5-acetyl-2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4611862.png)

